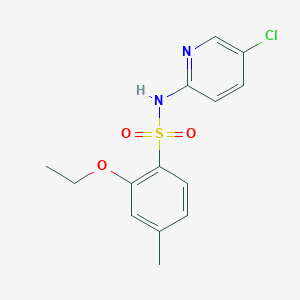
N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps. One common method includes the reductive amination of a precursor compound with p-methoxy benzylamine in the presence of acetic acid and sodium cyanoborohydride in ethanol . This reaction yields the desired product along with its isomers. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl and tetrahydrofuran moieties. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Its unique properties could be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may act as an antagonist to certain receptors or enzymes, thereby modulating biological pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-methoxybenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds such as:
Tetrahydrofuran cyclic urea derivatives: These compounds share the tetrahydrofuran moiety and have been studied for their antiproliferative activity against cancer cells.
Benzimidazole derivatives: These compounds are known for their antimicrobial activity and can be structurally similar in terms of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H27NO4S/c1-27-20-11-9-18(10-12-20)16-25(17-21-8-5-13-28-21)24(26)22-23(30-15-14-29-22)19-6-3-2-4-7-19/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3 |
InChI Key |
GARNEVOIJMCGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12184435.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12184451.png)
![6-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12184455.png)

![[(5-Bromo-2,4-dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B12184460.png)
![4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazin-2-one](/img/structure/B12184465.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)piperazin-1-yl]propanamide](/img/structure/B12184466.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12184467.png)
![(2-Methylcyclohexyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12184468.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12184473.png)
![2-(4-chlorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B12184480.png)


![N-(2-methoxyethyl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12184499.png)
